9(10)-Epoxyoctadecadienoic acid, commonly referred to as 9(10)-EpODE, is a bioactive lipid mediator derived from the oxidation of linoleic acid. It is classified as an oxylipin, which encompasses a variety of oxygenated fatty acids that play significant roles in various physiological processes and pathologies. 9(10)-EpODE is particularly noted for its involvement in inflammatory responses and its potential implications in cardiovascular diseases.
9(10)-EpODE is synthesized from linoleic acid through enzymatic oxidation, primarily by the action of lipoxygenases or cytochrome P450 enzymes. It falls under the category of epoxy fatty acids, which are characterized by their epoxide functional group. This compound is part of a larger family of oxylipins that includes other epoxides and hydroxy fatty acids, which are known for their regulatory roles in inflammation and cellular signaling.
The synthesis of 9(10)-EpODE can occur through several pathways:
In research settings, 9(10)-EpODE can be isolated from biological samples using techniques such as solid-phase extraction and high-performance liquid chromatography coupled with mass spectrometry for characterization and quantification .
The molecular formula of 9(10)-EpODE is . It features a characteristic epoxide ring at the 9th and 10th carbon positions. The structural representation can be described as follows:
The epoxide functional group contributes to its reactivity and biological activity, allowing it to interact with various biological targets.
9(10)-EpODE can undergo several chemical reactions due to its reactive epoxide group:
These reactions are crucial for understanding how 9(10)-EpODE exerts its effects within biological systems.
The mechanism of action of 9(10)-EpODE involves several pathways:
Research indicates that these mechanisms contribute significantly to its role in cardiovascular health and disease .
These properties are essential for understanding its behavior in biological systems and during analytical procedures.
9(10)-EpODE has several applications in scientific research:
9(10)-EpODE (9(10)-epoxy-12Z-octadecenoic acid), also termed 9(10)-EpOME in earlier literature, is synthesized predominantly via cytochrome P450 (CYP450)-catalyzed epoxygenation of linoleic acid (LA; 18:2n-6). LA serves as the primary metabolic precursor due to its abundance in the Western diet, accounting for ~7% of total energy intake [1]. CYP epoxygenases introduce an oxygen atom across the 9,10 double bond of LA, forming an epoxide group. Human isoforms CYP2J2, CYP2C8, and CYP2C9 exhibit the highest catalytic activity toward LA, with CYP2J2 demonstrating the highest in vitro epoxidation efficiency (V~max~/K~m~) for 9(10)-EpODE synthesis [3] [9]. This regioselective epoxidation generates 9(10)-EpODE and its positional isomer 12(13)-EpODE as primary products. Kinetic studies reveal CYP2J2’s catalytic efficiency for LA epoxidation is 2.5-fold higher than for arachidonic acid, underscoring its preference for C18 substrates [9]. Non-enzymatic oxidation pathways contribute minimally under physiological conditions.
Table 1: CYP Isoforms Involved in 9(10)-EpODE Biosynthesis
CYP Isoform | Primary Tissue Expression | Catalytic Efficiency (V~max~/K~m~) for LA | Major EpODE Regioisomers |
---|---|---|---|
CYP2J2 | Heart, endothelium, neurons | 12.7 ± 1.8 min⁻¹μM⁻¹ | 9(10)-EpODE, 12(13)-EpODE |
CYP2C8 | Liver, kidney | 8.3 ± 0.9 min⁻¹μM⁻¹ | 12(13)-EpODE |
CYP2C9 | Liver, endothelium | 6.5 ± 0.7 min⁻¹μM⁻¹ | 9(10)-EpODE |
Newly synthesized 9(10)-EpODE undergoes rapid hydrolysis by soluble epoxide hydrolase (sEH, encoded by EPHX2), yielding the corresponding vicinal diol 9,10-DiHOME (9,10-dihydroxy-12Z-octadecenoic acid). sEH-mediated hydrolysis occurs via nucleophilic attack at the epoxide’s less substituted carbon (C-10), forming a tetrahedral intermediate that collapses to the anti-dihydrodiol [4] [6]. This conversion significantly reduces 9(10)-EpODE’s half-life in vivo (t~½~ < 3 minutes in blood), making the 9(10)-EpODE/9,10-DiHOME ratio a sensitive biomarker for sEH activity [8]. sEH exhibits broad tissue distribution, with highest expression in liver, kidney, and brain, ensuring efficient diol formation. The 9(10)-EpODE → 9,10-DiHOME conversion is quantitatively dominant over alternative metabolic pathways (e.g., β-oxidation or chain shortening), accounting for >85% of 9(10)-EpODE clearance under basal conditions [6] [8]. Notably, 9,10-DiHOME displays distinct biological activities—often opposing those of its epoxide precursor—including pro-inflammatory and pro-nociceptive effects [4] [7].
The biosynthesis of 9(10)-EpODE exhibits marked tissue specificity governed by the expression patterns of CYP2C and CYP2J subfamilies:
Table 2: Tissue-Specific Expression and Regulation of Key 9(10)-EpODE-Synthesizing CYPs
Tissue | Dominant CYP Isoforms | Expression Level (mRNA) | Key Regulators |
---|---|---|---|
Dorsal Root Ganglia | CYP2J6 (mouse), CYP2J2 (human) | ↑↑↑ during neuropathy | Paclitaxel, inflammatory cytokines |
Liver | CYP2C8 > CYP2C9 > CYP2J2 | High basal expression | LPS (suppresses), PPARα agonists (induce) |
Heart | CYP2J2 | Moderate constitutive | Shear stress, angiotensin II |
Kidney Cortex | CYP2C8, CYP2J2 | Moderate constitutive | Hypertension, sodium balance |
9(10)-EpODE biosynthesis is directly modulated by substrate availability from dietary and therapeutic lipid sources:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7